molecular formula C13H15N5O2S2 B2944786 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide CAS No. 2097932-90-4

1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide

Cat. No.: B2944786
CAS No.: 2097932-90-4
M. Wt: 337.42
InChI Key: QSMAWTKCIMJXHR-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide is a potent and selective chemical probe for Sphingosine Kinase 2 (SphK2). This compound has emerged as a critical tool for elucidating the distinct non-overlapping biological functions of SphK2 compared to the isoform SphK1. Research utilizing this inhibitor has been instrumental in uncovering the role of SphK2 in epigenetic regulation, as it binds to and inhibits nuclear SphK2, leading to an accumulation of sphingosine and subsequent histone deacetylase (HDAC) 1/2 inhibition. This unique mechanism links sphingolipid metabolism to chromatin regulation and gene expression. Its application is primarily focused in the fields of oncology and immunology, where it is used to investigate the effects of SphK2 inhibition on cancer cell proliferation, apoptosis, and inflammatory responses. Studies have demonstrated its utility in validating SphK2 as a potential therapeutic target in various cancer models, including hepatocellular carcinoma and hematological malignancies. The selectivity profile of this compound makes it invaluable for deconvoluting the complex sphingolipid signaling network and for exploring new therapeutic strategies that target the SphK2-specific pathway.

Properties

IUPAC Name

1-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c1-17-8-13(14-10-17)22(19,20)16-7-12(11-3-6-21-9-11)18-5-2-4-15-18/h2-6,8-10,12,16H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMAWTKCIMJXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide is a novel organic molecule that integrates multiple pharmacologically relevant moieties, including pyrazole and thiophene. These structural features suggest a potential for diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Molecular Structure

The molecular formula of the compound is C16H17N3O4SC_{16}H_{17}N_{3}O_{4}S. The structural components are outlined as follows:

ComponentDescription
PyrazoleContributes to the compound's pharmacological properties.
ThiopheneEnhances reactivity and potential biological interactions.
ImidazoleImparts additional stability and bioactivity.
SulfonamideKnown for its role in antibacterial activity.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

Antimicrobial Activity

The integration of thiophene and pyrazole rings has been linked to significant antimicrobial properties. In vitro studies have shown that derivatives of this compound exhibit effective inhibition against various pathogens.

  • Antibacterial Efficacy :
    • Against Staphylococcus aureus and Escherichia coli, the minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL .
  • Antifungal Activity :
    • Demonstrated antifungal efficacy against Candida albicans, with an MIC of 16 µg/mL .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell-based assays.

Case Studies

  • Study on Antimicrobial Potency :
    A study conducted by Mohamed et al. evaluated a series of thiophene-bearing pyrazole derivatives, including our compound. Results indicated that some derivatives exhibited MIC values as low as 0.22 µg/mL , showcasing their potential against multidrug-resistant (MDR) pathogens .
  • Anti-inflammatory Mechanism :
    Another study focused on the inhibition of NF-κB/AP-1 signaling pathways, revealing that compounds similar to the one significantly reduced inflammatory responses in vitro, with IC50 values below 50 µM .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for assessing therapeutic efficacy:

  • Absorption and Bioavailability : The presence of sulfonamide groups enhances solubility, potentially improving absorption rates.
  • Metabolism : Initial studies suggest that metabolic pathways may involve cytochrome P450 enzymes, which could affect the bioactivation of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Substitution Variations

Compound A : 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide (CAS 1797237-21-8)

  • Key Differences : The thiophene ring is substituted at the 2-position instead of the 3-position.
  • Impact : Thiophen-2-yl substitution may alter steric and electronic interactions with biological targets compared to the 3-isomer. For example, the 2-substitution could influence π-stacking efficiency or binding pocket compatibility in enzyme inhibition .
  • Molecular Data :
Property Target Compound Compound A
Molecular Formula C₁₃H₁₅N₅O₂S₂ C₁₃H₁₅N₅O₂S₂
Molecular Weight 337.4 (estimated) 337.4
Thiophene Substitution 3-position 2-position

Urea vs. Sulfonamide Derivatives

Compound B : 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034495-64-0)

  • Key Differences : The sulfonamide group is replaced by a urea moiety, and an additional 2-(trifluoromethyl)phenyl group is present.
  • Impact: Urea derivatives typically exhibit stronger hydrogen-bonding capacity but may have reduced metabolic stability compared to sulfonamides.
  • Molecular Data :
Property Target Compound Compound B
Molecular Formula C₁₃H₁₅N₅O₂S₂ C₁₇H₁₅F₃N₄OS
Molecular Weight ~337.4 380.4
Functional Group Sulfonamide Urea

Nitroimidazole Derivatives with Thiophen-3-yl Groups

Compound C : 2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b, from )

  • Key Differences : Incorporates a nitro group at the 5-position of the imidazole and an ethoxy linker instead of a sulfonamide.
  • Impact : The nitro group confers electrophilic reactivity, often associated with antibacterial or antiparasitic activity. The ethoxy linker may reduce steric hindrance compared to the bulkier sulfonamide group .

Pyrrole Carboxamide Analogues

Compound D : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41, from )

  • Key Differences : Pyrrole core instead of imidazole; carboxamide replaces sulfonamide.
  • The trifluoromethylpyridine moiety enhances aromatic interactions .

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